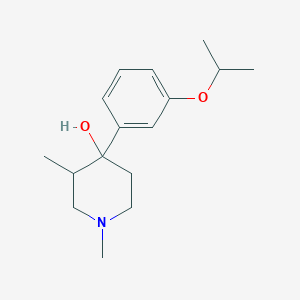
4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL
Descripción general
Descripción
The compound “4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The isopropoxyphenyl group suggests the presence of an ether and an aromatic ring, which could contribute to the compound’s reactivity and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, its three-dimensional shape, and more .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, such as acylation or alkylation . The ether group might be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of a polar hydroxyl group and a nonpolar isopropyl group might give the compound both hydrophilic and hydrophobic properties .Aplicaciones Científicas De Investigación
Na+-Dependent Binding and Opioid Receptor Study
A study on analogues of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are high affinity inverse agonists for opioid receptors, utilized a synthesized radioligand from this series, [3H]LY515300. This compound exhibited high affinity to micro-, delta-, and kappa-opioid receptors, demonstrating its utility for studying opioid receptors in cell lines and native tissues (Statnick et al., 2003).
Estrogenic Activity Study
Research on branched 4-nonylphenol (NP) isomers, including 4-(1-ethyl-1,4-dimethylpentyl)phenol, explored their synthesis and estrogenic activities. These isomers exhibited different estrogenic activities on a recombinant yeast screen system, providing insights into the structure-activity relationship of estrogenic compounds and their potential environmental impacts (Uchiyama et al., 2008).
Fluorescence Enhancement Study
The study of the trans isomers of 4-(N-phenylamino)stilbene and related compounds revealed that the introduction of N-phenyl substituents leads to more planar ground-state geometry, red shift of absorption and fluorescence spectra, and high fluorescence quantum yields. This "amino conjugation effect" suggests applications in designing efficient fluorescent materials and studying photochemical behaviors (Yang et al., 2002).
Cytotoxicity on HeLa Cells
A series of 2,6-diarylpiperidin-4-one O-methyloximes were synthesized and evaluated for their in vitro antiproliferative activity against the human cervical carcinoma (HeLa) cell line. This research contributes to the development of potential anticancer drug synthesis by identifying lead molecules with cytotoxic effects (Parthiban et al., 2011).
Molecular Dynamics and Biological Activities
A study on diorganotin(IV) complexes derived from salicylaldehyde Schiff bases highlighted their structural aspects, thermal decomposition, and in vitro antimicrobial activities. The organotin(IV) complexes demonstrated better antimicrobial activity compared to free ligands, indicating potential applications in developing antimicrobial agents (Devi et al., 2019).
Mecanismo De Acción
The mechanism of action would depend on the compound’s intended use. For instance, if it’s a pharmaceutical, it might interact with biological targets such as enzymes or receptors . The isopropoxyphenyl group, for example, could potentially participate in pi stacking interactions with aromatic amino acids in proteins .
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12(2)19-15-7-5-6-14(10-15)16(18)8-9-17(4)11-13(16)3/h5-7,10,12-13,18H,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKRLCHQGGQAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC(=CC=C2)OC(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





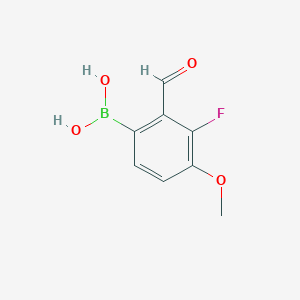
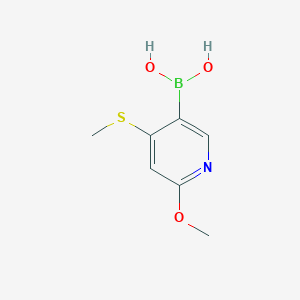
![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B3103870.png)

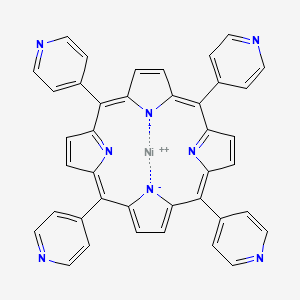

![L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-](/img/structure/B3103898.png)
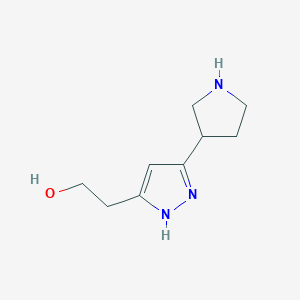

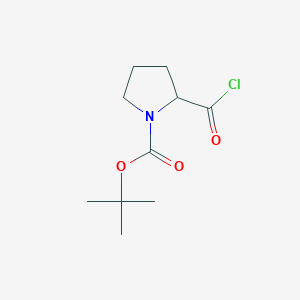

![2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3103916.png)